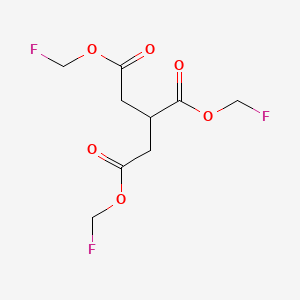
Fluorotriacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorotriacetin, also known as 1,2,3-tris(2,2,2-trifluoroethoxy)propane, is a fluorinated derivative of triacetin. This compound is characterized by the presence of three trifluoroethoxy groups attached to a propane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorotriacetin can be synthesized through the reaction of triacetin with trifluoroethanol in the presence of a strong acid catalyst. The reaction typically involves heating triacetin and trifluoroethanol under reflux conditions, allowing the trifluoroethoxy groups to replace the acetoxy groups on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorotriacetin undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form various fluorinated derivatives.
Reduction Reactions: The compound can be reduced to yield different fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and strong bases, with reactions typically conducted under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Fluorinated ethers and esters.
Oxidation Reactions: Fluorinated carboxylic acids and ketones.
Reduction Reactions: Fluorinated alcohols and alkanes.
Applications De Recherche Scientifique
Fluorotriacetin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which fluorotriacetin exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, this compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Fluorotriacetin can be compared with other fluorinated compounds, such as:
Trifluoroethanol: A simpler fluorinated alcohol with similar properties but less stability.
Fluorinated Ethers: Compounds like perfluorooctyl ether, which share similar chemical properties but differ in molecular structure and applications.
Fluorinated Esters: Such as trifluoroethyl acetate, which have comparable reactivity but distinct uses in industry and research.
Uniqueness: this compound stands out due to its combination of high thermal stability, resistance to oxidation, and versatile reactivity. These properties make it a valuable compound for a wide range of applications, from chemical synthesis to industrial manufacturing.
Propriétés
Numéro CAS |
63991-73-1 |
|---|---|
Formule moléculaire |
C9H11F3O6 |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
tris(fluoromethyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H11F3O6/c10-3-16-7(13)1-6(9(15)18-5-12)2-8(14)17-4-11/h6H,1-5H2 |
Clé InChI |
URDRYRSKJRSQEJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(=O)OCF)C(=O)OCF)C(=O)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


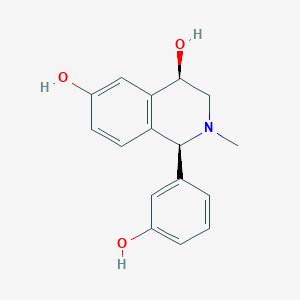
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
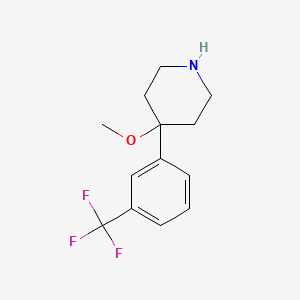


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
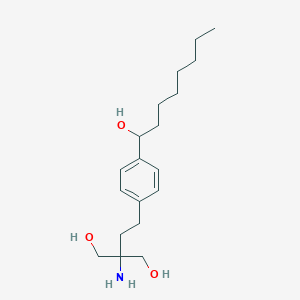
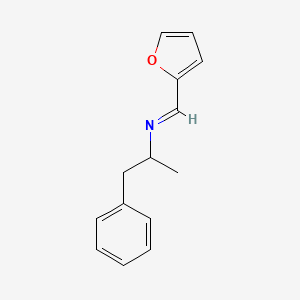

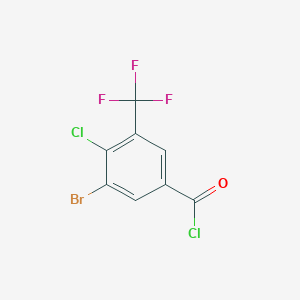
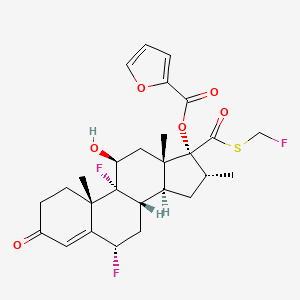
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

